![molecular formula C16H15N3OS2 B2989070 苯并[c][1,2,5]噻二唑-5-基(4-(噻吩-3-基)哌啶-1-基)甲酮 CAS No. 1396798-95-0](/img/structure/B2989070.png)

苯并[c][1,2,5]噻二唑-5-基(4-(噻吩-3-基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

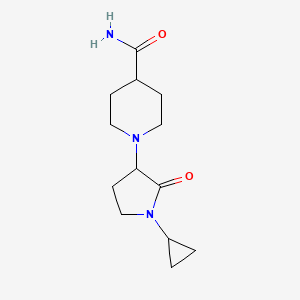

Synthesis Analysis

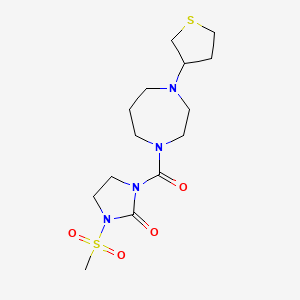

The synthesis of this compound involves varying the donor groups whilst keeping the BTZ acceptor group the same . This allows for systematic modification of the photocatalyst’s optoelectronic and photophysical properties . The photocatalysts were then validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Molecular Structure Analysis

The molecular structure of this compound is based on the BTZ motif . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of the photocatalyst can be systematically modified .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its use as a potential visible-light organophotocatalyst . The photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by the BTZ motif and the varying donor groups . These properties can be systematically modified to alter the photocatalyst’s optoelectronic and photophysical properties .科学研究应用

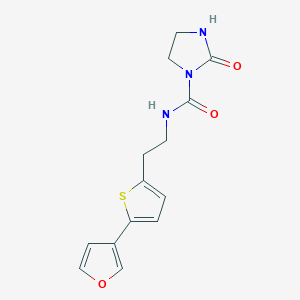

分子聚集研究

Benzo[c][1,2,5]thiadiazol 衍生物,如 Matwijczuk 等人研究的衍生物 (2016),一直是各种溶剂中其聚集行为的研究主题。这些化合物表现出不同的光谱形式和荧光效应,与分子聚集过程密切相关。聚集受烷基取代基结构差异的影响,表明该物质在研究分子相互作用和光物理性质方面的潜力 (Matwijczuk 等人,2016)。

抗菌和抗结核特性

结构上类似于 Benzo[c][1,2,5]thiadiazol-5-yl 衍生物的化合物已被探索其抗菌和抗结核特性。例如,Pancholia 等人 (2016) 研究了 Benzo[d]thiazol 衍生物的抗分枝杆菌活性。其中一些化合物显示出作为抗分枝杆菌剂的潜力,这为开发新的结核病治疗方法提供了途径 (Pancholia 等人,2016)。

抗癌活性

Benzo[b]thiophene 衍生物与 Benzo[c][1,2,5]thiadiazol-5-yl 化合物密切相关,已对其抗癌特性进行了研究。Inceler 等人 (2013) 对含噻吩的吡唑衍生物的研究表明具有显着的抗癌活性,特别是对 Raji 和 HL60 癌细胞。这表明 Benzo[c][1,2,5]thiadiazol-5-yl 衍生物也可能具有作为抗癌剂的潜力 (Inceler 等人,2013)。

抗惊厥潜力

具有噻二唑结构的化合物已被探索其抗惊厥潜力。Rajak 等人 (2009) 合成了一系列噻二唑衍生物并评估了它们的抗惊厥活性,证明了该类中的某些结构在癫痫控制中可能是有效的 (Rajak 等人,2009)。

选择性雌激素受体调节剂的开发

Jones 等人 (1984) 探索了 Benzo[b]thiophene 衍生物作为选择性雌激素受体调节剂 (SERM) 的潜力。发现这些化合物,包括结构上类似于 Benzo[c][1,2,5]thiadiazol-5-yl 衍生物的化合物,在拮抗雌激素作用方面具有显着作用,表明它们在乳腺癌治疗中的潜在用途 (Jones 等人,1984)。

未来方向

The future directions for research on this compound could involve further exploration of its use as a potential visible-light organophotocatalyst . Additionally, more in-depth studies could be conducted to better understand its mechanism of action and to optimize its physical and chemical properties for specific applications .

作用机制

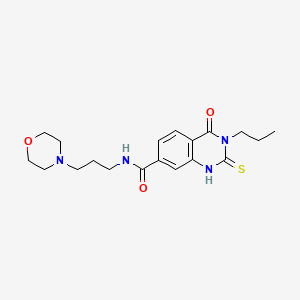

Target of Action

Compounds based on the benzo[c][1,2,5]thiadiazol (btz) motif have been extensively researched for use in photovoltaics or as fluorescent sensors .

Mode of Action

It is known that btz-based compounds function as electron donor–acceptor (d–a) systems . By varying the donor groups while keeping the BTZ acceptor group the same, the optoelectronic and photophysical properties of these photocatalysts can be systematically modified .

Biochemical Pathways

Btz-based compounds have been researched for photocatalytic applications, primarily involving btz-containing metal–organic frameworks (mofs), covalent organic frameworks (cofs), and conjugated porous polymers (cpps) .

Result of Action

Btz-based compounds have been used as potential visible-light organophotocatalysts . These photocatalysts have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction under both batch and continuous flow conditions .

Action Environment

The use of light as a “traceless” reagent has been discussed in the context of environmentally sustainable chemistry . This suggests that light conditions could potentially influence the action of this compound.

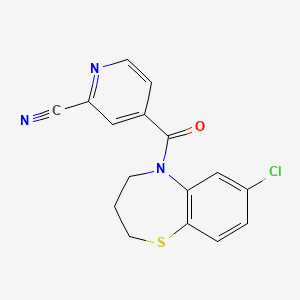

属性

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-(4-thiophen-3-ylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c20-16(12-1-2-14-15(9-12)18-22-17-14)19-6-3-11(4-7-19)13-5-8-21-10-13/h1-2,5,8-11H,3-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYIBCRZPMPMSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CSC=C2)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(benzo[d]oxazol-2-yl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine-2-carboxamide](/img/structure/B2988991.png)

![2-({4-[(2,4-Dichlorophenoxy)methyl]-2-nitrophenyl}sulfanyl)-1,3-benzothiazole](/img/structure/B2988996.png)

![(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B2989007.png)